7-Oxodehydroabietinol

Description

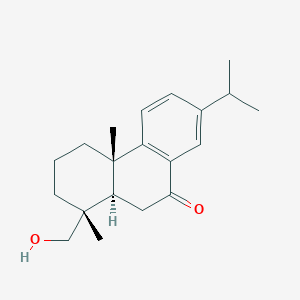

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSMDYEVUSNJM-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319035 | |

| Record name | 7-Oxodehydroabietinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33980-71-1 | |

| Record name | 7-Oxodehydroabietinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33980-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroabietinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxodehydroabietinol: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Oxodehydroabietinol, a naturally occurring abietane diterpenoid. We will delve into its historical context, detail methods for its isolation and synthesis, explore its known biological activities, and discuss its potential applications in drug discovery and other fields. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising bioactive compound.

Introduction and Historical Context

7-Oxodehydroabietinol (CAS 33980-71-1) is an oxidized abietane diterpenoid characterized by a tricyclic carbon skeleton. Its structure features a ketone group at the C-7 position and a primary alcohol at the C-18 position. This compound is a derivative of dehydroabietic acid, a major component of pine resin.[1][2]

Table 1: Physicochemical Properties of 7-Oxodehydroabietinol

| Property | Value | Source(s) |

| CAS Number | 33980-71-1 | [5] |

| Molecular Formula | C₂₀H₂₈O₂ | [4][5] |

| Molecular Weight | 300.44 g/mol | [4][5] |

| Synonyms | 18-hydroxyabieta-8,11,13-trien-7-one, 7-oxo-abieta-8,11,13-trien-18-ol | [5] |

Natural Sources and Isolation

7-Oxodehydroabietinol is a constituent of the resin of various coniferous trees. It has been successfully isolated from the aerial parts of Abies georgei, the leaves of Juniperus brevifolia, and is also reported to be sourced from Pinus yunnanensis.[1][6] The presence of a long-chain fatty acid ester of 7-Oxodehydroabietinol, namely 7-oxoabieta-8,11,13-trien-18-yl hexadecanoate, in Juniperus brevifolia strongly indicates the natural occurrence of the parent alcohol.[1]

Experimental Protocol: Isolation from Plant Material

The following is a generalized protocol for the isolation of 7-Oxodehydroabietinol from a plant source, based on methodologies reported for related diterpenoids.[1] The causality behind these steps lies in the systematic separation of compounds based on their polarity.

Step 1: Extraction

-

Air-dried and powdered plant material (e.g., leaves, aerial parts) is subjected to extraction with a solvent of medium polarity, such as dichloromethane or a mixture of methanol and dichloromethane, at room temperature. This choice of solvent is effective for extracting diterpenoids while minimizing the co-extraction of highly polar compounds like sugars and proteins.

Step 2: Solvent Partitioning

-

The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, typically hexane, dichloromethane, and ethyl acetate. This step separates the compounds into broad polarity classes. 7-Oxodehydroabietinol is expected to be enriched in the dichloromethane and ethyl acetate fractions.

Step 3: Chromatographic Purification

-

The fractions enriched with the target compound are subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. This allows for the separation of compounds based on their differential adsorption to the silica gel.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing compounds with a similar retention factor to the target are pooled.

-

Further purification is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure 7-Oxodehydroabietinol.

Caption: Generalized workflow for the isolation of 7-Oxodehydroabietinol.

Synthesis of 7-Oxodehydroabietinol

While 7-Oxodehydroabietinol can be obtained from natural sources, laboratory synthesis offers a more controlled and often scalable route. The most direct synthetic approach involves the reduction of its corresponding carboxylic acid, 7-Oxodehydroabietic acid.

Synthesis of the Precursor: 7-Oxodehydroabietic Acid

7-Oxodehydroabietic acid is typically synthesized via the benzylic oxidation of dehydroabietic acid (DHA), which is readily available from pine rosin.[7] This oxidation specifically targets the C-7 position, which is activated by the adjacent aromatic ring.

Experimental Protocol: Reduction of 7-Oxodehydroabietic Acid to 7-Oxodehydroabietinol

The reduction of the carboxylic acid to a primary alcohol can be achieved using a suitable reducing agent. The choice of reagent is critical to ensure selectivity and avoid the reduction of the ketone at C-7.

Step 1: Dissolution

-

7-Oxodehydroabietic acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the reducing agent by moisture.

Step 2: Reduction

-

A solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added dropwise to the solution of the carboxylic acid at a controlled temperature, typically 0 °C. LiAlH₄ is a powerful reducing agent capable of reducing both the carboxylic acid and the ketone, so careful control of stoichiometry and reaction conditions is necessary if selective reduction of the acid is desired. BH₃·THF is generally more selective for carboxylic acids over ketones.

Step 3: Quenching

-

After the reaction is complete, as monitored by TLC, the excess reducing agent is carefully quenched by the slow addition of water or an aqueous acid solution at low temperature.

Step 4: Work-up and Purification

-

The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield pure 7-Oxodehydroabietinol.

Caption: Synthetic workflow for 7-Oxodehydroabietinol from its acid precursor.

Characterization

The structural elucidation of 7-Oxodehydroabietinol is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Note: A comprehensive, publicly available ¹H and ¹³C NMR dataset for 7-Oxodehydroabietinol has not been identified in the current literature search. Researchers are advised to acquire this data for their specific samples to ensure unambiguous characterization.

Biological Activities and Mechanism of Action

While the biological activities of the broader class of abietane diterpenoids are widely reported, specific studies on 7-Oxodehydroabietinol are more limited. However, existing research points to its potential in several therapeutic areas.

Antiviral Activity

A significant finding is the selective inhibitory activity of 7-Oxodehydroabietinol against human herpesvirus 2 (HHV-2).[6] It was shown to have a viral titer reduction factor of 1x10¹ at a concentration of 12.5 µg/mL. Notably, the compound was inactive against human herpesvirus 1 (HHV-1), indicating a degree of selectivity.[6] The mechanism of this antiviral action has not yet been elucidated and represents a key area for future research.

Anti-inflammatory and Antimicrobial Potential

7-Oxodehydroabietinol is described as a key intermediate for the development of pharmaceuticals with anti-inflammatory and antimicrobial properties.[2] This is supported by studies on derivatives of its precursor, 7-Oxodehydroabietic acid, which have demonstrated significant anti-inflammatory effects.[7][9] It is plausible that 7-Oxodehydroabietinol itself possesses similar activities or serves as a valuable scaffold for the synthesis of more potent analogues. Diterpenes isolated from Juniperus brevifolia, where 7-Oxodehydroabietinol is found, have also shown antiproliferative and bactericidal effects.[10]

Caption: Known and putative biological activities of 7-Oxodehydroabietinol.

Applications and Future Directions

The unique chemical structure and biological activities of 7-Oxodehydroabietinol make it a compound of interest for various applications.

-

Drug Development: Its selective anti-HHV-2 activity positions it as a lead compound for the development of new treatments for genital herpes. Further investigation into its mechanism of action and structure-activity relationships is warranted. Its potential as an anti-inflammatory and antimicrobial agent also merits further exploration.

-

Chemical Synthesis: 7-Oxodehydroabietinol serves as a valuable chiral building block in the synthesis of more complex molecules. The primary alcohol at C-18 provides a handle for further chemical modifications, as demonstrated by the synthesis of 1,2,3-triazole derivatives from its acid precursor.[7][11]

-

Agrochemicals: It has shown potential in agrochemical research due to the plant growth regulatory effects observed in its natural diterpenoid structure.[2]

-

Fragrance Industry: The resinous and woody odor profile of 7-Oxodehydroabietinol suggests its potential use in fragrance formulations.[2]

Future research should focus on elucidating the mechanism of its antiviral activity, conducting more extensive studies on its anti-inflammatory and antimicrobial properties, and exploring the synthesis of novel derivatives with enhanced potency and selectivity.

References

-

Seca AM, Silva AM, Bazzocchi IL, Jimenez IA. Diterpene constituents of leaves from Juniperus brevifolia. Phytochemistry. 2008 Jan;69(2):498-505. Available at: [Link]

-

7-Oxodehydroabietinol. MySkinRecipes. Available at: [Link]

-

Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety. Molecules. 2024. Available at: [Link]

-

Synthesis of 7-oxodehydroabietic acid–1,2,3-triazole hybrids from O-propargylated 7-oxodehydroabietic acid (4). ResearchGate. Available at: [Link]

-

7-oxodehydroabietinol, CAS No. 33980-71-1. iChemical. Available at: [Link]

-

The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. Available at: [Link]

-

Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. PMC. Available at: [Link]

-

Protein-ligand docking study: diterpenes from Juniperus brevifolia as anticancer and antimicrobial agentes. Repositório da Universidade dos Açores. Available at: [Link]

-

Herbs in History: Pine. American Herbal Products Association. Available at: [Link]

-

The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. Available at: [Link]

-

Protein-ligand docking study: diterpenes from Juniperus brevifolia as anticancer and antimicrobial agentes. Repositório da Universidade dos Açores. Available at: [Link]

Sources

- 1. Diterpene constituents of leaves from Juniperus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Abiesadine I | CAS:1210347-50-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-ligand docking study: diterpenes from Juniperus brevifolia as anticancer and antimicrobial agentes [repositorio.uac.pt]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 7-Oxodehydroabietinol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 7-Oxodehydroabietinol Quantification

7-Oxodehydroabietinol, a diterpenoid compound, is emerging as a molecule of significant interest in several scientific domains. Its potential applications as an intermediate in the synthesis of bioactive compounds for pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties, and in agrochemical research underscore the necessity for robust and reliable analytical methods for its quantification.[1] Accurate determination of 7-Oxodehydroabietinol concentrations in various matrices, including biological fluids, plant extracts, and synthetic reaction mixtures, is critical for pharmacokinetic studies, quality control, and understanding its mechanism of action.

This comprehensive guide provides detailed protocols for the quantification of 7-Oxodehydroabietinol using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable to different laboratory settings and sample types, with a focus on ensuring data integrity through rigorous validation.

Analytical Strategy: Selecting the Appropriate Technique

The choice between HPLC-PDA and LC-MS/MS for the quantification of 7-Oxodehydroabietinol depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-PDA: This technique is a cost-effective and widely accessible method suitable for the analysis of relatively high concentrations of 7-Oxodehydroabietinol in simpler matrices. It offers good linearity and precision for routine analysis.

-

LC-MS/MS: For trace-level quantification in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), minimize matrix interference and provide a lower limit of quantification (LOQ).[2]

The following sections detail the protocols for both methods, from sample preparation to data analysis, grounded in established principles of analytical chemistry.

Visualizing the Workflow: A Comprehensive Overview

The general workflow for the quantification of 7-Oxodehydroabietinol involves several key stages, from sample receipt to final data reporting. The following diagram illustrates this comprehensive process.

Caption: General workflow for 7-Oxodehydroabietinol quantification.

Part 1: HPLC-PDA Method for Quantification of 7-Oxodehydroabietinol

This protocol is optimized for the quantification of 7-Oxodehydroabietinol in less complex matrices, such as herbal extracts or in-process samples from synthetic reactions.

Principle

Reverse-phase HPLC separates 7-Oxodehydroabietinol from other components in the sample based on its hydrophobicity. A C18 column is used with a mobile phase consisting of an organic solvent and water. The separated analyte is then detected by a Photodiode Array (PDA) detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of a 7-Oxodehydroabietinol reference standard.

Materials and Reagents

-

7-Oxodehydroabietinol reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

-

Sample matrix (e.g., blank plant extract for matrix-matched calibration)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| PDA Detection | 254 nm (or wavelength of maximum absorbance) |

| Run Time | 10 minutes |

Standard and Sample Preparation

1.4.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Oxodehydroabietinol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

1.4.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.4.3. Sample Preparation (Example for a Plant Extract):

-

Accurately weigh 1 g of the powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the concentration of 7-Oxodehydroabietinol within the calibration range.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for 7-Oxodehydroabietinol should be well-resolved from other components in the chromatogram. |

| Linearity | R² ≥ 0.999 for the calibration curve. |

| Accuracy | Recovery should be within 80-120% of the true value.[3] |

| Precision (Repeatability & Intermediate) | RSD ≤ 2% for multiple injections.[4] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[5] |

Part 2: LC-MS/MS Method for Quantification of 7-Oxodehydroabietinol in Biological Matrices

This protocol provides a highly sensitive and selective method for the quantification of 7-Oxodehydroabietinol in complex biological matrices like human plasma.

Principle

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the sensitivity and selectivity of a triple quadrupole mass spectrometer. After extraction from the biological matrix, 7-Oxodehydroabietinol is separated on a C18 column and detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard (IS) to correct for matrix effects and variations in sample processing.

Materials and Reagents

-

7-Oxodehydroabietinol reference standard (purity ≥98%)

-

Stable isotope-labeled 7-Oxodehydroabietinol (e.g., ¹³C₆-7-Oxodehydroabietinol) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo TQ-S micro or equivalent triple quadrupole MS |

| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-30% B; 3.1-4.0 min, 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[2] |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | To be determined by infusing a standard solution of 7-Oxodehydroabietinol and its IS. |

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram outlines the solid-phase extraction procedure for plasma samples.

Caption: Solid-phase extraction workflow for plasma samples.

Method Validation

The LC-MS/MS method should be validated in accordance with regulatory guidelines for bioanalytical method validation.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix. |

| Linearity | R² ≥ 0.99 for the calibration curve with a weighting factor (e.g., 1/x²). |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration for QC samples at low, medium, and high levels.[6] |

| Matrix Effect | The ratio of the analyte peak area in the presence and absence of matrix should be consistent across different lots of matrix. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible.[6] |

| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |

Conclusion: Ensuring Reliable Quantification

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 7-Oxodehydroabietinol in a variety of sample types. The choice of method, either HPLC-PDA or LC-MS/MS, should be guided by the specific requirements of the research or application, particularly concerning sensitivity and matrix complexity. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reproducible, and defensible data. Proper implementation of these protocols will empower researchers to accurately assess the concentration of 7-Oxodehydroabietinol, thereby facilitating advancements in drug development and other scientific fields.

References

-

MySkinRecipes. 7-Oxodehydroabietinol. [Link]

-

McCarthy, F. P., et al. (2015). Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

-

Norliana-Izzati, M. R., et al. (2024). HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM (MITRAGYNA SPECIOSA) LEAF. Journal of Tropical Forest Science. [Link]

-

Pérez-Mesquida, B., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. PMC - PubMed Central. [Link]

-

Basnet, P., et al. (2012). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. PMC. [Link]

-

European Medicines Agency. (2011). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Nations, S. P., et al. (2007). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Janchawee, B., et al. (2020). Validated HPLC method for mitragynine quantification in Kratom extract. ResearchGate. [Link]

-

Waksmundzka-Hajnos, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC - NIH. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

Sources

- 1. 7-Oxodehydroabietinol [myskinrecipes.com]

- 2. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. 165.194.131.91 [165.194.131.91]

- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 7-Oxodehydroabietinol for Bioactivity Screening

Introduction: Unlocking the Therapeutic Potential of a Versatile Diterpenoid Scaffold

7-Oxodehydroabietinol, a derivative of the naturally abundant abietane diterpene, dehydroabietic acid, presents a compelling scaffold for the development of novel bioactive compounds. Its rigid tricyclic core, coupled with reactive functional groups, offers a unique starting point for chemical diversification. Abietane diterpenes, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[1][2]. The introduction of an oxygenated function at the C-7 position, as seen in 7-oxodehydroabietinol, can significantly influence its biological profile, making its derivatives promising candidates for drug discovery programs[3].

This guide provides a comprehensive framework for the strategic derivatization of 7-oxodehydroabietinol and the subsequent screening of the resulting compound library for anti-inflammatory, antimicrobial, and cytotoxic activities. The protocols detailed herein are designed to be robust and reproducible, offering researchers in drug development and natural product chemistry a practical roadmap for exploring the therapeutic potential of this versatile scaffold.

Strategic Derivatization of the 7-Oxodehydroabietinol Core

The chemical architecture of 7-oxodehydroabietinol offers several key sites for modification. A strategic approach to derivatization aims to create a diverse library of analogs with varied physicochemical properties, thereby increasing the probability of identifying compounds with enhanced potency and selectivity.

Key Reactive Sites for Derivatization

The primary sites for chemical modification on the 7-oxodehydroabietinol scaffold are the C-18 hydroxyl group and the aromatic ring. The C-7 ketone provides an additional, albeit more challenging, site for derivatization.

-

C-18 Hydroxyl Group: This primary alcohol is readily amenable to a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for the introduction of a wide range of functional groups.

-

Aromatic Ring (Ring C): The electron-rich aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce substituents that can modulate the electronic and steric properties of the molecule.

-

C-7 Ketone: The ketone at the C-7 position can be targeted for reactions such as reduction to the corresponding alcohol or conversion to an oxime, providing another avenue for structural diversification.

Experimental Workflow: From Derivatization to Bioactivity Assessment

Caption: A streamlined workflow for the synthesis, purification, and multi-faceted bioactivity screening of 7-oxodehydroabietinol derivatives.

Protocols for the Synthesis of 7-Oxodehydroabietinol Derivatives

The following protocols describe the synthesis of representative ester and ether derivatives at the C-18 hydroxyl position. These reactions are generally high-yielding and can be performed with standard laboratory equipment.

Protocol 1: Synthesis of C-18 Ester Derivatives

This protocol describes a general procedure for the esterification of the C-18 hydroxyl group with various acyl chlorides.

Materials:

-

7-Oxodehydroabietinol

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 7-oxodehydroabietinol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of the desired acyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified ester derivative by NMR and mass spectrometry.

Protocol 2: Synthesis of C-18 Ether Derivatives

This protocol details the Williamson ether synthesis for the preparation of C-18 ether derivatives.

Materials:

-

7-Oxodehydroabietinol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 7-oxodehydroabietinol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system.

-

Characterize the purified ether derivative by NMR and mass spectrometry.

| Derivative Type | Reagents | Typical Yield (%) |

| C-18 Acetate | 7-Oxodehydroabietinol, Acetyl Chloride, TEA | 85-95 |

| C-18 Benzoate | 7-Oxodehydroabietinol, Benzoyl Chloride, TEA | 80-90 |

| C-18 Methyl Ether | 7-Oxodehydroabietinol, NaH, Methyl Iodide | 70-80 |

| C-18 Benzyl Ether | 7-Oxodehydroabietinol, NaH, Benzyl Bromide | 75-85 |

Protocols for Bioactivity Screening

A three-tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives: an anti-inflammatory assay, an antimicrobial assay, and a cytotoxicity assay.

Protocol 3: Anti-Inflammatory Activity Screening (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity[4][5].

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Test compounds dissolved in DMSO

-

Dexamethasone (positive control)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (dexamethasone).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathway: LPS-induced Inflammatory Response

Sources

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. phcog.com [phcog.com]

- 4. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxodehydroabietinol

Welcome to the technical support center for the synthesis of 7-Oxodehydroabietinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable abietane diterpenoid. 7-Oxodehydroabietinol serves as a crucial intermediate in the development of novel bioactive compounds, including anti-inflammatory and antimicrobial agents[1]. This resource aims to address common challenges encountered during its synthesis, ensuring a higher success rate and purity in your experimental work.

I. Synthetic Pathway Overview

The synthesis of 7-Oxodehydroabietinol typically proceeds in a two-step sequence starting from the readily available natural product, dehydroabietic acid. The first step involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding dehydroabietinol. The subsequent and more challenging step is the selective oxidation of the benzylic C7 secondary alcohol to the corresponding ketone, 7-Oxodehydroabietinol.

Caption: Synthetic route to 7-Oxodehydroabietinol.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of 7-Oxodehydroabietinol, providing explanations for the underlying causes and actionable solutions.

Step 1: Reduction of Dehydroabietic Acid to Dehydroabietinol

Q1: My reduction of dehydroabietic acid with LiAlH₄ is resulting in a low yield of dehydroabietinol. What are the possible causes and how can I improve it?

A1: Low yields in the reduction of dehydroabietic acid to dehydroabietinol are often attributed to incomplete reaction or issues during the workup.

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity is highly dependent on the reaction conditions. The presence of moisture can quench the reagent, reducing its effective concentration. Additionally, the formation of aluminum salts during workup can lead to the emulsion of the product, making extraction difficult and lowering the isolated yield.

-

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, such as dry tetrahydrofuran (THF), for the reaction.

-

Optimize Reagent Stoichiometry: While a slight excess of LiAlH₄ is typically used, a significant excess can complicate the workup. A molar ratio of 1.2 to 1.5 equivalents of LiAlH₄ to dehydroabietic acid is a good starting point.

-

Controlled Workup Procedure: A careful workup is critical to break down the aluminum complexes and avoid emulsions. After the reaction is complete, cool the mixture in an ice bath and slowly add, in sequence, water, then a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This should produce a granular precipitate that is easily filtered off.

-

Thorough Extraction: After filtration, ensure complete extraction of the product from the aqueous layer with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help to break any remaining emulsions.

-

Q2: I am observing multiple spots on my TLC plate after the reduction reaction, even though the starting material seems to be consumed. What are these byproducts?

A2: The appearance of multiple spots on a TLC plate, other than the product and starting material, could indicate the formation of partially reduced intermediates or side products from impurities in the starting material.

-

Causality: Commercial dehydroabietic acid can contain other resin acids as impurities. These may also be reduced to their corresponding alcohols, leading to a mixture of products. While less common with a strong reducing agent like LiAlH₄, incomplete reduction could theoretically lead to the formation of the corresponding aldehyde.

-

Troubleshooting and Characterization:

-

Purify the Starting Material: If possible, recrystallize the dehydroabietic acid before use to ensure high purity.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Purification: The crude product should be purified by column chromatography on silica gel. A solvent system of ethyl acetate in petroleum ether or hexane is typically effective for separating dehydroabietinol from other less polar or more polar impurities.

-

Step 2: Selective Oxidation of Dehydroabietinol to 7-Oxodehydroabietinol

Q3: The oxidation of dehydroabietinol to 7-Oxodehydroabietinol is giving me a low yield and a complex mixture of products. How can I improve the selectivity and yield?

A3: The selective oxidation of the C7 secondary alcohol in dehydroabietinol is the most challenging step in this synthesis. Low yields and the formation of byproducts are common issues.

-

Causality: Dehydroabietinol possesses other sites susceptible to oxidation, particularly the primary alcohol at C18 and the benzylic C-H bonds of the isopropyl group. Strong oxidizing agents, if not used under carefully controlled conditions, can lead to over-oxidation or side reactions. Chromium trioxide (CrO₃) based reagents are commonly used for this type of transformation, but their reactivity can be difficult to control[2][3]. The choice of solvent and temperature are critical parameters.

-

Troubleshooting and Optimization Protocol:

-

Choice of Oxidizing Agent:

-

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): This is a strong oxidizing agent. While effective for converting secondary alcohols to ketones, it can also oxidize the primary alcohol to a carboxylic acid if not controlled carefully[4]. It is crucial to add the Jones reagent slowly to the solution of dehydroabietinol at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC.

-

Collins Reagent (CrO₃·2pyridine in dichloromethane): This reagent is milder and more selective for the oxidation of primary and secondary alcohols. It is less likely to cause over-oxidation compared to Jones reagent[5]. The reaction is typically carried out at room temperature.

-

Pyridinium Chlorochromate (PCC): PCC is another mild and selective oxidizing agent that can be used to convert secondary alcohols to ketones[6]. It is often used in anhydrous dichloromethane.

-

-

Reaction Conditions:

-

Temperature Control: Perform the oxidation at low temperatures (0 °C to room temperature) to minimize side reactions.

-

Stoichiometry: Use a carefully measured amount of the oxidizing agent. An excess can lead to the formation of byproducts.

-

Reaction Time: Monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-oxidation of the product.

-

-

Workup: The workup for chromium-based oxidations requires care to remove the chromium salts. Quenching the reaction with isopropanol, followed by dilution with an organic solvent and washing with aqueous sodium bicarbonate and brine, is a standard procedure. Filtration through a pad of celite or silica gel can help to remove insoluble chromium species.

-

Q4: I am having difficulty purifying 7-Oxodehydroabietinol from the reaction mixture. What are the best practices for its purification?

A4: The purification of 7-Oxodehydroabietinol can be challenging due to the presence of structurally similar byproducts and residual chromium salts.

-

Causality: Byproducts from the oxidation reaction, such as the starting material (dehydroabietinol) or over-oxidized products, may have similar polarities to the desired product, making chromatographic separation difficult. Residual chromium salts can also interfere with purification and subsequent reactions.

-

Purification Protocol:

-

Initial Workup: A thorough aqueous workup is essential to remove the bulk of the inorganic salts.

-

Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying 7-Oxodehydroabietinol.

-

Solvent System: A gradient elution with a mixture of ethyl acetate and petroleum ether (or hexanes) is recommended. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product.

-

TLC Analysis: Carefully monitor the fractions by TLC to identify and combine the fractions containing the pure product.

-

-

Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.

-

III. Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of 7-Oxodehydroabietinol?

A: The overall yield for the two-step synthesis of 7-Oxodehydroabietinol can vary significantly depending on the specific conditions and reagents used. The reduction of dehydroabietic acid to dehydroabietinol can proceed in good to excellent yields (70-90%). The subsequent oxidation to 7-Oxodehydroabietinol is typically the lower-yielding step, with reported yields for similar transformations ranging from 40% to 70% under optimized conditions.

Q: How can I confirm the identity and purity of my synthesized 7-Oxodehydroabietinol?

A: The identity and purity of 7-Oxodehydroabietinol should be confirmed using a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. Key signals to look for in the ¹H NMR include the disappearance of the C7-H proton signal of dehydroabietinol and the appearance of characteristic aromatic signals. In the ¹³C NMR, the appearance of a ketone signal around 200 ppm is a key indicator of successful oxidation.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the ketone.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Q: Are there any safety precautions I should be aware of when performing this synthesis?

A: Yes, there are several important safety precautions to consider:

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle it in an inert atmosphere (glove box or under argon/nitrogen) and use anhydrous solvents. The workup should be performed with extreme care, especially the initial quenching.

-

Chromium(VI) Reagents (CrO₃, Jones Reagent, etc.): These compounds are highly toxic, carcinogenic, and strong oxidizing agents[2]. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of chromium waste according to your institution's hazardous waste guidelines.

IV. Experimental Protocols

Protocol 1: Synthesis of Dehydroabietinol from Dehydroabietic Acid

This protocol is adapted from a similar procedure for the reduction of dehydroabietic acid[7].

-

To a stirred solution of dehydroabietic acid (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, slowly add LiAlH₄ (1.2-1.5 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate through a pad of celite, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude dehydroabietinol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to obtain pure dehydroabietinol.

Protocol 2: Synthesis of 7-Oxodehydroabietinol from Dehydroabietinol

This is a representative protocol based on the oxidation of similar secondary alcohols with Jones reagent.

-

Dissolve dehydroabietinol (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water) dropwise to the stirred solution. The color of the reaction mixture should turn from orange to green/brown.

-

Monitor the reaction progress by TLC. Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 7-Oxodehydroabietinol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to yield pure 7-Oxodehydroabietinol.

V. Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| Dehydroabietinol | C₂₀H₃₀O | 286.45 | ¹H NMR: Signals for benzylic protons at C7. IR: O-H stretch (~3300 cm⁻¹). |

| 7-Oxodehydroabietinol | C₂₀H₂₈O₂ | 300.44 | ¹³C NMR: Ketone signal ~200 ppm. IR: C=O stretch (~1685 cm⁻¹). |

VI. Visualizations

Caption: Troubleshooting workflow for the oxidation step.

VII. References

-

Organic Chemistry Portal. Chromium Trioxide (CrO₃). [Link]

-

ChemistNate. (2014). Oxidizing Alcohols with CrO3 Mechanism. YouTube. [Link]

-

Shen, B., et al. (2021). Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids. Journal of the American Chemical Society.

-

Li, J., et al. (2024). Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety. Molecules.

-

Macdonald, I. A., et al. (1975). Purification of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli strain 080. Biochimica et Biophysica Acta.

-

Božić, D., et al. (2019). CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast. International Journal of Molecular Sciences.

-

Wang, Y., et al. (2022). Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety. RSC Medicinal Chemistry.

-

LibreTexts. (2019). 12.12: Oxidation of Alcohols. Chemistry LibreTexts.

-

LibreTexts. (2023). Oxidation by Chromic Acid. Chemistry LibreTexts.

-

MySkinRecipes. 7-Oxodehydroabietinol. [Link]

-

Muzart, J. (2007). Chromium(VI) oxide-tert-butyl hydroperoxide interactions: Evidence for a tert-butylperoxychromium complex and its role in the catalytic oxidation of alcohols. Coordination Chemistry Reviews.

-

González-Cardenete, M. A. (2021). Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. Molecules.

-

Furigay, M. H., et al. (2018). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Journal of Visualized Experiments.

-

Saskoer. (2023). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry.

-

University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Reddit. (2022). Chromium Trioxide & Oxidation. r/Mcat.

-

de la Cruz, J., et al. (2022). Direct electrochemical oxidation of abietane diterpene acids. ChemRxiv.

-

Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry.

-

Božić, D., et al. (2019). CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast. International Journal of Molecular Sciences.

-

Wawrzyniak, P., et al. (2022). The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol to aldehyde. Scientific Reports.

-

JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using a Bisulfite Extraction Protocol. YouTube.

-

Coombs, M. M., & Jaitly, S. B. (1967). Aromatic Steroids. Part IV. Chromium Trioxide Oxidation of Some Oestra-1,3,5(10),9(11)-tetraenes. Journal of the Chemical Society C: Organic.

-

Scafidi, A., et al. (2020). From experiments to a fast easy-to-use computational methodology to predict human aldehyde oxidase selectivity and metabolic reactions. IRIS-AperTO.

-

Wang, D., et al. (2021). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules.

Sources

- 1. 7-Oxodehydroabietinol [myskinrecipes.com]

- 2. Chromium Trioxide [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]

- 7. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 7-Oxodehydroabietinol Extraction

Welcome to the technical support center for the extraction of 7-Oxodehydroabietinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable abietane diterpenoid. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for maximizing your extraction yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the extraction of 7-Oxodehydroabietinol.

Q1: What are the primary plant sources for 7-Oxodehydroabietinol?

A1: 7-Oxodehydroabietinol is an abietane diterpenoid found in various plants. It is often isolated from species of the Cistus genus (Rock Rose) and can also be a degradation product of other abietane resin acids, such as dehydroabietic acid, which are present in wastewaters from the pulp and paper industry.[1][2][3][4][5] The concentration of this compound can vary based on the plant's geographic location, harvest time, and the specific subspecies used.

Q2: Which solvent system is most effective for extracting 7-Oxodehydroabietinol?

A2: As a moderately polar diterpenoid, the choice of solvent is critical. Non-polar solvents like petroleum ether or hexane are effective for initial extraction of lipophilic compounds from the plant matrix.[6] For more targeted extraction of 7-Oxodehydroabietinol, solvents of intermediate polarity such as acetone or ethyl acetate are often employed.[7][8] Some studies also utilize aqueous acetone (e.g., 70% acetone) for broader extraction of diterpenoids.[8][9] The optimal solvent will depend on the subsequent purification strategy.

Q3: What are the key factors influencing the extraction yield?

A3: Several factors critically impact the yield:

-

Particle Size of Plant Material: Finer grinding of the plant material increases the surface area available for solvent interaction, significantly improving extraction efficiency.[10]

-

Solvent-to-Solid Ratio: A higher ratio generally leads to better extraction, but an optimal balance must be found to avoid excessive solvent use and difficult concentration steps.[6][11]

-

Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can increase yield, but also risk the degradation of thermolabile compounds.[12][13]

-

Extraction Method: Advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly enhance yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[11][12][14]

Q4: Can 7-Oxodehydroabietinol degrade during the extraction process?

A4: Yes. Abietane diterpenoids can be susceptible to degradation, particularly at high temperatures or upon prolonged exposure to certain solvents or light.[2][13][15] Monitoring the extraction process and using milder conditions, such as those offered by UAE or MAE, can help minimize degradation and preserve the integrity of the target compound.[12][14]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Potential Causes & Solutions

-

Cause A: Inefficient Cell Lysis and Solvent Penetration

-

Scientific Rationale: The plant cell wall acts as a barrier, preventing the solvent from efficiently accessing the intracellular components.

-

Solution 1: Optimize Particle Size. Ensure the plant material is finely ground to a consistent powder. A particle size of less than 150 µm is often effective.[6]

-

Solution 2: Employ Advanced Extraction Techniques.

-

Ultrasound-Assisted Extraction (UAE): The acoustic cavitation generated by ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer.[10][11][14] This method is often faster and more efficient than traditional techniques.[11]

-

Microwave-Assisted Extraction (MAE): Microwaves generate heat volumetrically within the sample, leading to rapid cell rupture and release of target compounds.[12][16][17] This can significantly reduce extraction time from hours to minutes.[12]

-

-

-

Cause B: Suboptimal Solvent Selection and Saturation

-

Scientific Rationale: The "like dissolves like" principle is fundamental. If the solvent polarity does not match the target compound, extraction will be inefficient. Furthermore, a single extraction may not be sufficient to leach all the target compound from the plant matrix.[6]

-

Solution 1: Solvent Polarity Screening. If using a single solvent, test a range of polarities (e.g., hexane, ethyl acetate, acetone, methanol) to determine the most effective one for 7-Oxodehydroabietinol.

-

Solution 2: Sequential Extraction. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and waxes. Follow this with a more polar solvent (e.g., ethyl acetate or acetone) to extract the diterpenoids.

-

Solution 3: Multiple Extractions. Instead of a single extraction with a large volume of solvent, perform multiple extractions with smaller volumes. This is often more effective at completely leaching the compound from the matrix.[6]

-

-

Cause C: Incomplete Extraction from the Matrix

-

Scientific Rationale: The target compound may be strongly bound to the plant matrix, requiring more rigorous extraction methods to achieve complete desorption.

-

Solution: Combine Extraction Methods. A highly efficient approach is to use percolation followed by extraction at reflux.[6] This combination ensures that both freely available and bound compounds are extracted.

-

Potential Causes & Solutions

-

Cause A: Co-extraction of Undesired Compounds

-

Scientific Rationale: The chosen solvent may be effective for 7-Oxodehydroabietinol but also dissolves other compounds with similar polarity, such as chlorophyll, lipids, and other terpenoids.

-

Solution 1: Pre-extraction (Defatting). Before the main extraction, wash the plant material with a non-polar solvent like n-hexane. This will remove a significant portion of lipids and other non-polar impurities.

-

Solution 2: Liquid-Liquid Partitioning. After the initial extraction, the crude extract can be dissolved in a solvent mixture (e.g., methanol/water) and partitioned against a non-polar solvent (e.g., hexane). The desired diterpenoids will remain in the more polar phase, while non-polar impurities will move to the hexane phase.

-

Solution 3: Solid-Phase Extraction (SPE). Utilize SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract. This can effectively remove compounds with significantly different polarities.

-

-

Cause B: Emulsion Formation During Liquid-Liquid Extraction

-

Scientific Rationale: High concentrations of surfactant-like molecules in the extract can lead to the formation of stable emulsions between aqueous and organic phases, making separation difficult and leading to loss of analyte.[18]

-

Solution 1: Centrifugation. Centrifuging the separatory funnel can help to break the emulsion.

-

Solution 2: Addition of Brine. Adding a saturated NaCl solution can increase the polarity of the aqueous phase and help to break the emulsion.

-

Solution 3: Change the Organic Solvent. Using a solvent with a different density may help to prevent emulsion formation.

-

Potential Causes & Solutions

-

Cause A: Thermal Degradation

-

Scientific Rationale: Abietane diterpenoids can be sensitive to high temperatures, which can occur during prolonged heating in methods like Soxhlet extraction.[13]

-

Solution 1: Use Non-Thermal Extraction Methods. Opt for UAE or MAE, which can be performed at lower temperatures and for shorter durations, preserving the integrity of thermolabile compounds.[12][14]

-

Solution 2: Reduce Temperature during Solvent Evaporation. When concentrating the extract using a rotary evaporator, use a lower bath temperature and an appropriate vacuum to minimize thermal stress on the compound.

-

-

Cause B: Oxidative Degradation

-

Scientific Rationale: The aromatic ring and other functional groups in diterpenoids can be susceptible to oxidation, especially when exposed to air and light for extended periods.

-

Solution 1: Work Under an Inert Atmosphere. If possible, perform extraction and workup steps under nitrogen or argon to minimize contact with oxygen.

-

Solution 2: Use Amber Glassware. Protect the extract from light by using amber-colored glassware or by wrapping flasks in aluminum foil.

-

Solution 3: Proper Storage. Store the crude extract and purified compound at low temperatures (e.g., -20°C) under an inert atmosphere. Some studies suggest that storage in olive oil can be protective for abietane-type diterpenes.[15]

-

Data Presentation & Optimized Protocols

| Extraction Method | Principle | Typical Time | Temperature | Advantages | Disadvantages |

| Soxhlet | Continuous solid-liquid extraction with fresh solvent. | 4-10 hours[6][12] | Boiling point of solvent | High extraction efficiency for some compounds. | Time-consuming, large solvent volume, risk of thermal degradation.[13][19] |

| Maceration | Soaking the plant material in a solvent at room temperature. | 24-72 hours | Room Temperature | Simple, requires minimal equipment. | Slow, may result in incomplete extraction. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer.[14] | 15-60 minutes[11] | Low to moderate (can be controlled) | Fast, efficient, reduced solvent and energy consumption.[11][14] | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Microwaves rapidly heat the solvent and sample, causing cell rupture.[17] | 10-60 minutes[12][20] | Moderate to high (can be controlled) | Very fast, highly efficient, reduced solvent use.[12][21] | Requires specialized microwave-transparent vessels. |

This protocol provides a starting point for optimizing the extraction.

-

Preparation of Plant Material:

-

Dry the aerial parts of the Cistus species at 40°C until a constant weight is achieved.

-

Grind the dried material into a fine powder (particle size < 150 µm).

-

-

Extraction:

-

Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

-

Add 100 mL of acetone (solvent-to-solid ratio of 10:1 mL/g).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the water bath at 40°C.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Re-extract the solid residue with another 100 mL of acetone under the same conditions to maximize yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.

-

-

Purification (Liquid-Liquid Partitioning):

-

Dissolve the resulting crude extract in 50 mL of 90% methanol.

-

Transfer the solution to a separatory funnel and extract three times with 50 mL of n-hexane to remove non-polar impurities.

-

Collect the methanol phase and evaporate the solvent to obtain the purified extract enriched in 7-Oxodehydroabietinol.

-

-

Analysis:

-

Analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence and estimate the purity of 7-Oxodehydroabietinol.

-

Visualizations

Caption: Decision tree for troubleshooting low yield.

References

-

Andrade, J. M., et al. (2018). Antitubercular and anti-inflammatory properties screening of natural products from Plectranthus species. Future Medicinal Chemistry. [Link]

-

Bouterfas, K., et al. (2022). Essential Oils Derived from Cistus Species Activate Mitochondria by Inducing SIRT1 Expression in Human Keratinocytes, Leading to Senescence Inhibition. Molecules. [Link]

-

Carp, R. (2019). Strain-Specific Isolation of Terpenes Utilizing Microwave-Assisted Extraction. Cannabis Science and Technology. [Link]

-

Chemat, F., et al. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Trends in Food Science & Technology. [Link]

-

de Oliveira, N. A., et al. (2021). Green coffee extracts rich in diterpenes – Process optimization of pressurized liquid extraction using ethanol as solvent. Food Chemistry. [Link]

-

Díaz, C. E., et al. (2018). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules. [Link]

-

González-Rivera, J., et al. (2022). Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review. Frontiers in Sustainable Food Systems. [Link]

-

Gu, T., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Foods. [Link]

-

Lister, A. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

-

Martin, G. E., & Zektzer, A. S. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]

-

Milestone SCI. (n.d.). Microwave Terpene Extraction Solutions. [Link]

-

Papageorgiou, V., et al. (2021). Extraction of Bioactive Compounds from Cistus creticus Leaves and Their Use in the Preparation of Yogurt Desserts. Applied Sciences. [Link]

-

Petrakis, E. A., et al. (2021). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR. Metabolites. [Link]

-

Rodrigues, C., et al. (2023). Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. Molecules. [Link]

-

Salamatin, A. A., et al. (2020). Extraction of aromatic abietane diterpenoids from Salvia officinalis leaves by petroleum ether: Data resolution analysis. ResearchGate. [Link]

-

Smith, M. L., & Martin, V. J. J. (2009). Genetic Investigation of the Catabolic Pathway for Degradation of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9. Journal of Bacteriology. [Link]

-

Tzanova, M., et al. (2020). Ultrasound-assisted extraction of bioactive compounds. ScienceDirect. [Link]

-

Wang, H., et al. (2015). Optimization of Ultrasound-Assisted Extraction on Antioxidative Activity of Malus toringoides Using Response Surface Methodology. Molecules. [Link]

-

Xu, H., et al. (2018). Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis. RSC Advances. [Link]

-

Zengin, G., et al. (2014). Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC. Industrial Crops and Products. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Genetic Investigation of the Catabolic Pathway for Degradation of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship [mdpi.com]

- 14. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. milestonesci.com [milestonesci.com]

- 17. cannabissciencetech.com [cannabissciencetech.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

avoiding degradation of 7-Oxodehydroabietinol during experiments

A Guide for Researchers on Preventing Experimental Degradation

Introduction

7-Oxodehydroabietinol is a valuable abietane diterpenoid intermediate used in the synthesis of bioactive compounds for pharmaceutical and agrochemical research.[1] Its complex structure, featuring a phenolic group and a conjugated ketone, makes it a powerful scaffold but also renders it susceptible to degradation under common experimental conditions. This guide provides a comprehensive, question-and-answer-based resource to help researchers understand the stability of 7-Oxodehydroabietinol, troubleshoot degradation issues, and implement protocols to ensure the integrity of their experiments.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the fundamental stability and proper handling of 7-Oxodehydroabietinol.

Q1: What are the primary chemical features of 7-Oxodehydroabietinol that make it prone to degradation?

A1: The susceptibility of 7-Oxodehydroabietinol to degradation stems from two key functional groups in its structure:

-

Phenolic Hydroxyl Group: The phenol moiety is a primary site for oxidation. The resonance-stabilized structure can easily donate a hydrogen atom, making it a target for radical scavenging mechanisms, but also prone to forming phenoxide ions and subsequent quinone-type oxidation products, especially under alkaline conditions or in the presence of metal ions.[2][3]

-

α,β-Unsaturated Ketone: The conjugated ketone system is a chromophore that can absorb UV light. This absorption can lead to photochemical reactions and photodegradation.[4][5] Furthermore, this system is susceptible to nucleophilic attack and can participate in various addition reactions, altering the molecule's structure.

Q2: What are the ideal storage conditions for solid 7-Oxodehydroabietinol?

A2: To ensure long-term stability, solid 7-Oxodehydroabietinol should be stored with strict environmental controls. The causality behind these recommendations is directly linked to mitigating the risks identified in Q1.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | Reduces the rate of potential oxidative and thermal degradation reactions.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly preventing oxidation of the sensitive phenolic group. |

| Light | Amber Vial / Dark Location | Protects the conjugated ketone from light exposure, preventing photodegradation.[4] |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and minimizes water-catalyzed degradation pathways. |

Q3: I need to prepare a stock solution. Which solvents are best, and which should I avoid?

A3: Solvent choice is critical. An inappropriate solvent can accelerate degradation.

-

Recommended Solvents: For short-term use, high-purity, degassed solvents like DMSO, DMF, or anhydrous Ethanol are suitable. The key is to use solvents that are aprotic or have minimal reactivity and have been purged of dissolved oxygen.

-

Solvents to Use with Caution: Methanol can sometimes contain impurities (like formaldehyde) that may react with the compound. Acetonitrile is generally a good choice for chromatography but ensure it is high-purity and degassed.

-

Solvents to Avoid for Storage: Avoid using aqueous buffers, especially alkaline ones (pH > 7.5) , for anything other than immediate experimental use. High pH can deprotonate the phenol, making it highly susceptible to rapid oxidation.[3] Chlorinated solvents like chloroform or dichloromethane may contain acidic impurities that can catalyze degradation.

Q4: How quickly does 7-Oxodehydroabietinol degrade in solution at room temperature?

A4: The degradation rate in solution is highly dependent on the solvent, pH, light exposure, and presence of oxygen. While a precise universal rate is not available, empirical evidence suggests that in a non-degassed, neutral aqueous-organic solution exposed to ambient light and air, significant degradation can be observed by HPLC analysis within hours. For maximum reproducibility, solutions should be prepared fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C in the dark.

Section 2: Troubleshooting Experimental Degradation

This section provides a problem-oriented approach to identifying and resolving degradation issues during your experiments.

Q5: My HPLC analysis shows multiple new peaks that weren't in the initial standard. What's happening?

A5: The appearance of new, unexpected peaks is a classic sign of degradation. The goal of a forced degradation study is to intentionally produce these degradation products to ensure your analytical method can resolve them.[7][8][9][10][11] Use the following workflow to diagnose the cause.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q6: I'm performing a cell-based assay, and the biological activity of my compound is inconsistent or lower than expected. Could this be degradation?

A6: Absolutely. Degradation leads to a lower effective concentration of the active compound, causing variable results. Cell culture media is a particularly harsh environment:

-

Physiological pH (~7.4): This slightly alkaline condition can accelerate the degradation of phenolic compounds.[3]

-

Oxygenated Environment: Media is saturated with oxygen, promoting oxidation.

-